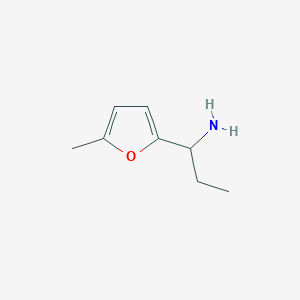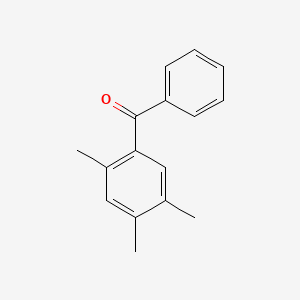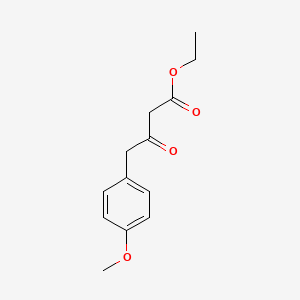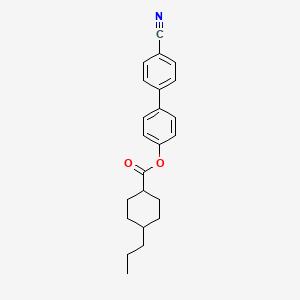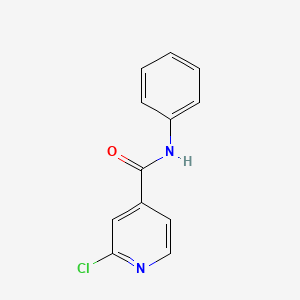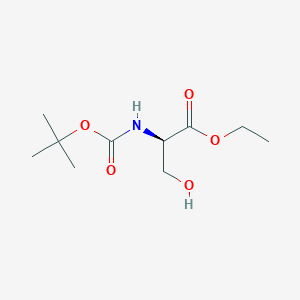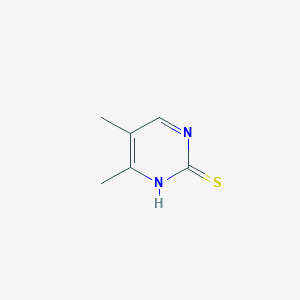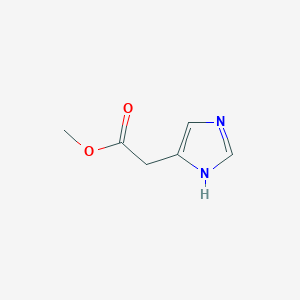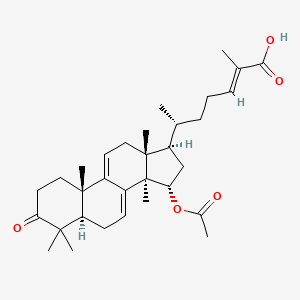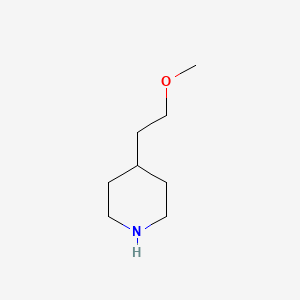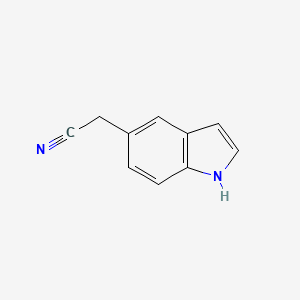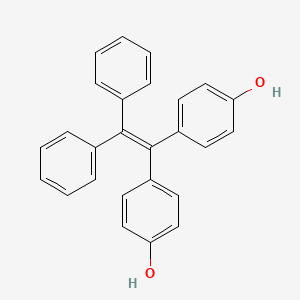
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Overview
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol, also known as TPE-DOH or 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene, is a synthetic intermediate of aggregation-induced emission (AIE) dye . It is used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Molecular Structure Analysis
The molecular formula of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is C26H20O2 . It has a molecular weight of 364.44 . The structure is highly conjugated .Chemical Reactions Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is involved in various chemical reactions, particularly in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . It also exhibits a high H2O2 selectivity of 85.8% in the oxygen reduction reaction .Physical And Chemical Properties Analysis
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is a solid at 20°C . It should be stored under inert gas and kept away from light and air . Its melting point is 225°C .Scientific Research Applications
Synthetic Intermediate for Aggregation-Induced Emission (AIE) Dye
“4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol”, also known as TPE-DOH, is a synthetic intermediate of aggregation-induced emission (AIE) dye . AIE dyes are a class of fluorescent materials that exhibit enhanced emission in the aggregated or solid state, which is contrary to traditional dyes that suffer from aggregation-caused quenching (ACQ). This property makes AIE dyes particularly useful in various fields such as bioimaging, sensing, and optoelectronics .
Synthesis of Alkyl-Halogen to Make Ether
TPE-DOH is used in the further synthesis of alkyl-halogen to make ether . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups .
Polymer Reaction via Esterification
TPE-DOH is also used in polymer reactions via esterification . Esterification is a chemical reaction that forms an ester as its final product. This reaction is commonly used in a wide variety of applications, including the production of polymers .
Starting Material for the Synthesis of Organic Compounds
TPE-DOH has been used as a starting material for the synthesis of a variety of organic compounds . These include drugs, dyes, and polymers .
Co-factor for Various Enzymes
TPE-DOH has applications in biochemistry, such as its use as a co-factor for various enzymes . Enzyme co-factors are non-protein chemical compounds or metallic ions that are required for an enzyme’s activity .
Substrate for Biochemical Reactions
TPE-DOH is used as a substrate for various biochemical reactions . In biochemistry, a substrate is a molecule upon which an enzyme acts .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a synthetic intermediate of aggregation-induced emission (aie) dye .
Mode of Action
The mode of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol involves its use in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBSSBYVVMIMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580177 | |
| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
CAS RN |
919789-77-8 | |
| Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



